4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a benzyloxy group and a trifluoromethyl group. This compound has garnered significant attention due to its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical processes. The compound's unique structure contributes to its potential applications in medicinal chemistry and materials science.
The compound is classified under boronic acids, which are known for their versatility in synthetic chemistry. It is typically sourced from chemical suppliers specializing in fine chemicals and building blocks for research purposes. The molecular formula of 4-(benzyloxy)-2-(trifluoromethyl)phenylboronic acid is C14H12BF3O3, with a molecular weight of 296.049 g/mol .
The synthesis of 4-(benzyloxy)-2-(trifluoromethyl)phenylboronic acid generally involves several key steps:
The molecular structure of 4-(benzyloxy)-2-(trifluoromethyl)phenylboronic acid features:
The compound exhibits specific geometrical configurations that influence its reactivity and interaction with other molecules. Its structural representation can be depicted using SMILES notation: OB(O)C1=C(OC(F)(F)F)C=C(OCC2=CC=CC=C2)C=C1
.
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid can undergo several types of chemical reactions:
The mechanism of action for 4-(benzyloxy)-2-(trifluoromethyl)phenylboronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions:
This mechanism allows for efficient carbon-carbon bond formation, making it valuable in organic synthesis .
4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid finds applications across various scientific fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: